molecular formula C16H18N2O2 B1662499 Ciproxifan CAS No. 184025-18-1

Ciproxifan

Cat. No.: B1662499
CAS No.: 184025-18-1
M. Wt: 270.33 g/mol
InChI Key: ACQBHJXEAYTHCY-UHFFFAOYSA-N
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Description

Ciproxifan is a potent histamine H3 receptor inverse agonist/antagonist. The histamine H3 receptor is an inhibitory autoreceptor located on histaminergic nerve terminals, and is believed to be involved in modulating the release of histamine in the brain. Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex, and so drugs such as this compound which block the H3 receptor and consequently allow more histamine to be released have an alertness-promoting effect .

Preparation Methods

Ciproxifan can be synthesized through multiple routes. One method involves the hydrogenation of the double bond of 3-(4-imidazolyl)propenoic acid with hydrogen over palladium on carbon in water to give 3-(4-imidazolyl)propionic acid. This is then esterified with ethanol and sulfuric acid to form the ethyl ester. The ethyl ester is protected with triphenylmethyl chloride by means of triethylamine in dimethylformamide, yielding the trityl derivative. This derivative is reduced with lithium aluminium hydride in tetrahydrofuran to produce 3-(4-imidazolyl)propanol. The condensation of this product with phenol by means of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran provides the ether, which is then deprotected with hydrochloric acid in hot tetrahydrofuran .

Chemical Reactions Analysis

Ciproxifan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

    Substitution: It can undergo substitution reactions, particularly involving the imidazole ring and the phenyl group.

Common reagents used in these reactions include palladium on carbon, sulfuric acid, triphenylmethyl chloride, triethylamine, dimethylformamide, lithium aluminium hydride, triphenylphosphine, and diethyl azodicarboxylate .

Mechanism of Action

Ciproxifan acts as an inverse agonist/antagonist at the histamine H3 receptor. By blocking the H3 receptor, it prevents the inhibitory action on histamine release, leading to increased histamine levels in the brain. This results in enhanced wakefulness and cognitive function. The H3 receptor is a G-protein coupled receptor that inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, and acetylcholine. Inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters, which is why H3 receptor inverse agonists/antagonists like this compound are recognized as promising therapeutics for several neuropathological diseases .

Comparison with Similar Compounds

Ciproxifan is unique due to its high potency and selectivity for the histamine H3 receptor. Similar compounds include:

These compounds differ from this compound in their chemical structure and specific binding affinities, but they share the common feature of targeting the histamine H3 receptor.

Properties

IUPAC Name

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBHJXEAYTHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171532
Record name Ciproxifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184025-18-1
Record name Ciproxifan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184025-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciproxifan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciproxifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPROXIFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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